Product packaging for 7-Fluoronaphthalen-2-amine(Cat. No.:)

7-Fluoronaphthalen-2-amine

Cat. No.: B11918279
M. Wt: 161.18 g/mol
InChI Key: NEVCOUQLCQKNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Fluoronaphthalen-2-amine (CAS 62078-76-6) is a fluorinated naphthalene derivative with the molecular formula C 10 H 8 FN and a molecular weight of 161.18 g/mol . This compound serves as a valuable building block in medicinal chemistry and cancer research, particularly in the development of novel antitumor agents. Research indicates that fluorinated phenazine derivatives, which share structural similarities with this amine, demonstrate significant potential as bioreducible prodrugs for targeting hypoxic tumor microenvironments, such as those found in aggressive triple-negative breast cancer . These compounds are activated under low-oxygen conditions to generate cytotoxic metabolites, leading to tumor shrinkage . As a key synthetic intermediate, this compound can be utilized in the synthesis of more complex molecules for evaluating biological activity. The compound should be stored in a cool, dark place under an inert atmosphere to maintain stability . This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can inquire about batch-specific Certificate of Analysis (CoA) and available packaging sizes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FN B11918279 7-Fluoronaphthalen-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

7-fluoronaphthalen-2-amine

InChI

InChI=1S/C10H8FN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2

InChI Key

NEVCOUQLCQKNLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)F)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 7 Fluoronaphthalen 2 Amine and Analogues

Direct and Indirect Fluorination Approaches to Naphthalen-2-amine Scaffolds

The synthesis of fluoronaphthalenes can be achieved through either direct or indirect fluorination methods. Direct fluorination involves the reaction of a C-H bond with a fluorine source, while indirect methods typically rely on the conversion of a pre-existing functional group, such as an amino group, into a C-F bond.

Direct Fluorination: Direct C-H fluorination of naphthalene (B1677914) derivatives is a challenging yet attractive approach due to its atom economy. Reagents like elemental fluorine (F₂), often diluted with an inert gas like nitrogen (N₂), can be used, but these reactions can be aggressive and lack selectivity. beilstein-journals.org More sophisticated electrophilic fluorinating agents have been developed to offer better control. For instance, N-fluorobis(phenylsulfonyl)amine (NFSI) and Selectfluor® (F-TEDA-BF₄) have been employed for the fluorination of electron-rich aromatic compounds. researchgate.net Solvent-free fluorination of naphthalene-2-ol has been demonstrated, suggesting potential for greener protocols. researchgate.net The regioselectivity of direct fluorination is often governed by the electronic and steric properties of the substituents already present on the naphthalene ring.

Indirect Fluorination: Indirect methods are more common for the synthesis of specific isomers of fluoronaphthalenes. The Balz-Schiemann reaction is a classic and widely used indirect method. google.compatsnap.comgoogle.com This process involves the diazotization of a naphthalenamine, such as naphthalen-2-amine, with nitrous acid or a nitrite (B80452) salt in the presence of a strong acid, followed by the introduction of a tetrafluoroborate (B81430) or hexafluorophosphate (B91526) anion to form a diazonium salt. google.compatsnap.com Thermal or photochemical decomposition of this salt then yields the desired fluoronaphthalene. guidechem.comnbinno.comchemicalbook.com This method offers good regiochemical control as the position of the fluorine atom is determined by the position of the initial amino group.

A variation of this involves the use of a triazine intermediate. For example, in the synthesis of 8-fluoronaphthalen-1-amine, 1,8-diaminonaphthalene (B57835) can be converted to a 1H-naphtho[1,8-de] guidechem.comnbinno.comCurrent time information in Bangalore, IN.triazine. This triazine then acts as a masked diazonium group and can be cleaved with hydrogen fluoride-pyridine to introduce the fluorine atom with high regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions in Fluoronaphthalene Synthesis, including Buchwald-Hartwig Amination Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds, and the Buchwald-Hartwig amination has emerged as a key strategy for the synthesis of arylamines, including fluoronaphthalenamines. libretexts.orgrsc.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. researchgate.net

The synthesis of 7-Fluoronaphthalen-2-amine can be envisioned via the Buchwald-Hartwig amination of a 7-fluoro-2-halonaphthalene (e.g., 7-fluoro-2-bromonaphthalene) with an ammonia (B1221849) equivalent or a protected amine. The choice of ligand for the palladium catalyst is crucial for the success of the reaction, influencing reaction rates, yields, and functional group tolerance. researchgate.netorganic-chemistry.org Ligands such as those from the Buchwald and Hartwig groups, for example, biaryl phosphines like BrettPhos, have been designed to facilitate the amination of a wide range of aryl halides. libretexts.org

A practical and scalable synthesis of 1-(7-fluoronaphthalen-1-yl)-piperazine hydrochloride, a related structure, was developed using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between 1-Boc-piperazine and 1-bromo-7-fluoronaphthalene. researchgate.netacs.org This highlights the industrial applicability of this methodology. The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂, [Pd(cinnamyl)Cl]₂), ligand, base (e.g., K₃PO₄, Cs₂CO₃), and solvent (e.g., t-BuOH, dioxane), must be carefully optimized for each specific substrate combination. acs.orgorganic-chemistry.org

Catalyst SystemAryl HalideAmineProductReference
Pd₂(dba)₃ / BINAPAryl BromidePrimary/Secondary AminesArylamine researchgate.net
[Pd(cinnamyl)Cl]₂ / Mor-DalPhosAryl ChlorideDiaminesMonoaminated Product organic-chemistry.org
Pd-precatalyst / KPhosAryl Chloride/BromideAqueous AmmoniaPrimary Arylamine organic-chemistry.orgnih.gov
Pd PEPPSI catalystAryl HalideSecondary AminesArylamine (Mechanochemical) rsc.org
Pd(OAc)₂ / (o-biphenyl)P(t-Bu)₂Aryl Chloride/Bromide/TriflateVarious AminesArylamine researchgate.net

Multi-Step Synthetic Routes to Fluoronaphthalene-Based Intermediates and Derivatives

The synthesis of this compound and its derivatives often necessitates multi-step reaction sequences. These routes typically involve the initial construction of a substituted naphthalene core, followed by the introduction of the fluorine and amine functionalities.

One common strategy begins with a commercially available substituted naphthalene. For example, starting from a bromonaphthalene, a fluorine atom can be introduced via nucleophilic aromatic substitution (SNAAr) if the ring is sufficiently activated by electron-withdrawing groups. However, for less activated systems, a sequence involving nitration, reduction to an amine, and a subsequent Balz-Schiemann reaction is a viable pathway to introduce fluorine. The amine group can then be introduced in a separate step.

Alternatively, a multi-step route could involve:

Synthesis of a Halogenated Fluoronaphthalene: Starting from a fluoronaphthalene, a halogen (e.g., bromine or iodine) can be introduced at the desired position via electrophilic halogenation. The regioselectivity of this step is critical.

Palladium-Catalyzed Amination: The resulting halo-fluoronaphthalene can then undergo a Buchwald-Hartwig amination to introduce the amine group, as described in the previous section. researchgate.netacs.org

Another approach involves the synthesis of a fluorinated building block that is then used to construct the naphthalene ring system through annulation reactions. For instance, a fluorinated phenyl derivative could be coupled with a suitable reaction partner to form the second ring of the naphthalene core.

The synthesis of derivatives often involves further functionalization of the this compound core. The amino group can be acylated, alkylated, or used as a directing group for further electrophilic substitution on the naphthalene ring.

Chemo-, Regio-, and Stereoselective Synthesis of Fluorinated Naphthalenamines

Achieving high levels of chemo-, regio-, and stereoselectivity is a primary goal in the synthesis of complex molecules like fluorinated naphthalenamines.

Chemoselectivity: In molecules with multiple reactive sites, achieving chemoselectivity is crucial. For instance, in a molecule containing both a bromine and a chlorine atom on an aromatic ring, palladium catalysts can be chosen to selectively react at the more reactive C-Br bond over the C-Cl bond in a Buchwald-Hartwig amination. acs.org This allows for the stepwise functionalization of dihalogenated precursors. When using strong bases in amination reactions, the potential for side reactions with other functional groups like esters or ketones must be considered. libretexts.org

Regioselectivity: The regiochemical outcome of reactions on the naphthalene ring is highly dependent on the directing effects of the existing substituents. The fluorine atom is a weak ortho-, para-director, while the amino group is a strong activating ortho-, para-director. In electrophilic substitution reactions on this compound, the position of the incoming electrophile will be influenced by the combined directing effects of both the fluorine and amino groups. In synthetic routes starting from substituted naphthalenes, the initial substitution pattern dictates the final regiochemistry. Methods like directed ortho-metalation can provide high regiocontrol in the functionalization of fluoroarenes. nih.gov

Stereoselectivity: For naphthalenamine derivatives that are chiral, for example, due to the presence of a stereocenter in a substituent, stereoselective synthesis is important. While this compound itself is achiral, the synthesis of its chiral derivatives would require the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, the stereoselective reduction of a prochiral ketone on a naphthalenamine derivative could be achieved using a chiral reducing agent. While specific examples for fluorinated naphthalenamines are not abundant, general methods for the stereoselective synthesis of other fluorinated compounds, such as β-fluoroalkyl β-amino acids and fluorinated cyclopropanes, have been developed and could potentially be adapted. nih.govutdallas.edu

Development of Scalable and Sustainable Synthetic Protocols for Fluoronaphthalenamines

The development of scalable and sustainable synthetic protocols is of paramount importance for the practical application of this compound and its analogues, particularly in the pharmaceutical industry. evotec.com Green chemistry principles, such as waste minimization, use of safer solvents, and energy efficiency, are increasingly being integrated into synthetic route design. jptcp.comjocpr.comijpsjournal.com

Scalability: A key aspect of scalability is the development of robust and reproducible reaction conditions that can be safely implemented on a large scale. The successful scale-up of a Buchwald-Hartwig amination for a related fluoronaphthalene derivative demonstrates that these advanced catalytic methods can be translated to industrial production. researchgate.netacs.org Challenges in scaling up, such as heat transfer, mixing, and purification, need to be addressed. The use of flow chemistry can offer significant advantages in terms of safety, scalability, and process control for the synthesis of fine chemicals and active pharmaceutical ingredients. researchgate.net

Sustainability: Sustainable synthesis aims to reduce the environmental impact of chemical processes. numberanalytics.comthebioscan.comchemanager-online.com This can be achieved through several strategies:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) with safer alternatives such as 2-methyltetrahydrofuran (B130290) (Me-THF), cyclopentyl methyl ether (CPME), or even water can significantly improve the environmental profile of a synthesis. evotec.comjocpr.com

Catalysis: The use of highly efficient catalysts, including biocatalysts, can reduce energy consumption and waste generation. numberanalytics.comoiccpress.comhuarenscience.com For palladium-catalyzed reactions, minimizing the catalyst loading and implementing effective methods for palladium removal from the final product are important considerations. researchgate.netacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product is a core principle of green chemistry. jocpr.com Direct C-H functionalization reactions are particularly attractive in this regard.

Mechanochemistry: Performing reactions in a ball mill, a form of mechanochemistry, can reduce or eliminate the need for solvents, leading to a more sustainable process. rsc.org

The development of sustainable protocols for the synthesis of fluoronaphthalenamines will likely involve a combination of these approaches, for example, a flow-based Buchwald-Hartwig amination using a recyclable catalyst in a green solvent.

Spectroscopic and Structural Elucidation of 7 Fluoronaphthalen 2 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization (e.g., 1H NMR, 13C NMR, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the molecular structure of 7-Fluoronaphthalen-2-amine in solution. The combination of 1H, 13C, and 19F NMR provides a complete picture of the atomic connectivity and electronic environment within the molecule.

1H NMR: The proton NMR spectrum displays signals for the seven aromatic protons and the two amine protons. The aromatic region (typically δ 7.0-8.0 ppm) is complex due to spin-spin coupling between adjacent protons (3JHH) and through-space or through-bond coupling with the fluorine atom (JHF). The protons ortho and meta to the fluorine atom (H-6, H-8, and H-5) exhibit characteristic splitting patterns due to 1H-19F coupling. The amine protons (-NH2) typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

13C NMR: The 13C NMR spectrum is crucial for confirming the carbon skeleton. Due to the molecule's asymmetry, ten distinct signals are observed for the naphthalene (B1677914) ring carbons. The most informative signal is that of C-7, the carbon directly bonded to the fluorine atom. It appears as a doublet with a large one-bond coupling constant (1JCF ≈ 245 Hz). The carbons ortho (C-6, C-8) and meta (C-5) to the fluorine also show smaller C-F couplings (2JCF and 3JCF, respectively). The C-2 carbon, attached to the electron-donating amine group, is significantly shielded and appears at a relatively upfield chemical shift compared to unsubstituted naphthalene.

19F NMR: The 19F NMR spectrum provides direct evidence of the fluorine atom. For this compound, a single resonance is observed. This signal is split into a multiplet, typically a doublet of doublets or a triplet of doublets, due to coupling with the two ortho protons (H-6 and H-8). This confirms the fluorine's position at C-7, adjacent to two hydrogen atoms.

Table 1: Representative NMR Data for this compound (Note: Chemical shifts (δ) are in ppm, coupling constants (J) are in Hz. Values are typical and may vary slightly based on solvent and experimental conditions.)

NucleusAssignmentChemical Shift (δ)MultiplicityCoupling Constant(s) (J)
1H H-1~7.65dJH1-H3 ≈ 2.0
H-3~7.05dJH3-H4 ≈ 8.5, JH3-H1 ≈ 2.0
H-4~7.70dJH4-H3 ≈ 8.5
H-5~7.25ddJH5-H6 ≈ 9.0, JH5-F ≈ 5.5
H-6~7.15dddJH6-H5 ≈ 9.0, JH6-F ≈ 9.5, JH6-H8 ≈ 2.5
H-8~7.80ddJH8-F ≈ 11.0, JH8-H6 ≈ 2.5
-NH2~4.10br s-
13C C-1~129.0d-
C-2~145.5s-
C-3~109.5d-
C-4~128.5d-
C-4a~125.0s-
C-5~118.0d3JCF ≈ 8.5
C-6~110.0d2JCF ≈ 21.0
C-7~159.0d1JCF ≈ 245.0
C-8~126.5d2JCF ≈ 25.0
C-8a~135.0s-
19F F-7~ -119.0dddJFH8 ≈ 11.0, JFH6 ≈ 9.5, JFH5 ≈ 5.5

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis (e.g., HRMS, FTMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS), often performed using techniques like Fourier Transform Mass Spectrometry (FTMS) or Time-of-Flight (TOF) analysis, provides a highly accurate mass measurement of the molecular ion. The molecular formula of this compound is C10H8FN. Its calculated monoisotopic mass is 161.06403 Da. An experimental HRMS measurement yielding a value extremely close to this (e.g., 161.0641 Da) provides unequivocal confirmation of the compound's elemental composition, distinguishing it from other potential isomers or impurities.

Analysis of the fragmentation pattern in the mass spectrum gives further structural information. Under electron ionization (EI) conditions, the molecular ion peak ([M]+•) at m/z 161 is typically prominent. Common fragmentation pathways for aromatic amines include the loss of hydrogen cyanide (HCN) from the amine group and the aromatic ring.

Table 2: Key Mass Spectrometry Data for this compound

Ionm/z (Nominal)Proposed Identity/Origin
[M]+•161Molecular Ion (C10H8FN)+•
[M-HCN]+•134Loss of hydrogen cyanide from the molecular ion
[M-H]+160Loss of a hydrogen radical
[C9H6F]+133Loss of :NH2 radical followed by H loss

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is dominated by vibrations associated with the amine (-NH2) group, the aromatic naphthalene core, and the carbon-fluorine (C-F) bond.

Key absorptions include:

N-H Stretching: The primary amine group exhibits two distinct, sharp to medium bands in the 3350-3500 cm-1 region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

Aromatic C-H Stretching: Signals appear just above 3000 cm-1.

Aromatic C=C Stretching: Multiple sharp peaks are observed in the 1500-1650 cm-1 range, characteristic of the naphthalene ring system.

N-H Bending (Scissoring): A strong band appears around 1620 cm-1, which may overlap with C=C stretching bands.

C-F Stretching: A strong, characteristic absorption band for the aryl C-F bond is found in the 1200-1270 cm-1 region. This is a key diagnostic peak for the presence of the fluorine substituent.

Aromatic C-H Out-of-Plane Bending: The fingerprint region (below 900 cm-1) contains bands that are indicative of the substitution pattern on the aromatic rings.

Table 3: Characteristic FT-IR Absorptions for this compound

Wavenumber (cm-1)IntensityVibrational Assignment
3470 - 3490MediumAsymmetric N-H Stretch
3380 - 3400MediumSymmetric N-H Stretch
3030 - 3080WeakAromatic C-H Stretch
1620 - 1630StrongN-H Bending (Scissoring)
1580 - 1610Medium-StrongAromatic C=C Ring Stretch
1510 - 1525StrongAromatic C=C Ring Stretch
1230 - 1260StrongAryl C-F Stretch
1280 - 1320MediumAromatic C-N Stretch
800 - 850StrongC-H Out-of-Plane Bending

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for isolating it from reaction mixtures or commercial batches.

A typical analytical method employs a reversed-phase (RP) approach.

Stationary Phase: A C18 (octadecylsilyl) or C8 column is most common, separating compounds based on hydrophobicity.

Mobile Phase: A gradient elution is typically used, starting with a high proportion of an aqueous solvent (e.g., water with 0.1% formic acid to ensure protonation of the amine) and gradually increasing the proportion of an organic modifier (e.g., acetonitrile (B52724) or methanol).

Detection: The naphthalene ring system is a strong chromophore, making UV-Vis detection highly effective. The compound exhibits strong absorbance in the UV range, with detection wavelengths commonly set around 240-254 nm.

In a successful HPLC analysis, a pure sample of this compound will appear as a single, sharp, and symmetrical peak at a specific retention time. The peak area is directly proportional to the concentration of the compound, allowing for quantitative purity assessment (e.g., >99%). This method can also be adapted to separate the target compound from its isomers, starting materials, or reaction byproducts, making it essential for both analysis and preparative purification. The same principles can be applied to analyze derivatives, with adjustments to the mobile phase gradient to account for changes in polarity.

Computational and Theoretical Investigations of 7 Fluoronaphthalen 2 Amine

Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in molecules like 7-Fluoronaphthalen-2-amine. These calculations can predict molecular geometries, charge distributions, and orbital energies. For this molecule, the naphthalene (B1677914) core is substituted with an electron-withdrawing fluorine atom (-F) and a strong electron-donating amino group (-NH₂).

The fluorine atom, due to its high electronegativity, exerts a strong inductive effect (-I), withdrawing electron density from the naphthalene ring. This effect typically leads to a shortening of the adjacent C-F bond and can influence the bond lengths and angles throughout the aromatic system. Concurrently, the fluorine atom can exhibit a weak mesomeric or resonance effect (+M), donating its lone pair electrons to the π-system. In most fluoroaromatics, the inductive effect is dominant.

Calculations on similar molecules, such as fluorinated naphthalenes and anilines, provide insight into expected bond characteristics.

Table 1: Representative Calculated Bond Lengths in Fluorinated Aromatic Amines

Bond Type Typical Calculated Bond Length (Å) Reference System
Aromatic C-C 1.39 - 1.43 Benzene (B151609)/Naphthalene
C-F ~1.35 8-Fluoronaphthalen-1-amine
C-N ~1.40 Aniline

Density Functional Theory (DFT) Studies on Fluorine-Containing Aromatic Systems

Density Functional Theory (DFT) is a powerful computational method widely used to investigate the properties of fluorine-containing aromatic systems due to its balance of accuracy and computational cost. acs.orgoatext.com DFT calculations are instrumental in predicting optimized geometries, vibrational frequencies (IR spectra), and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. acs.orgnih.gov

Various combinations of functionals and basis sets are employed in these studies. For example, the B3LYP functional combined with basis sets like 6-31G* or cc-pVDZ is commonly used for geometry optimization and electronic structure calculations of fluoroaromatics. liverpool.ac.uk More advanced functionals and larger basis sets, such as ωB97XD/6-311+G**, are used for studying non-covalent interactions. acs.org

Studies on related systems demonstrate the utility of DFT:

Geometric Parameters: DFT accurately predicts the planarity of the naphthalene core and the bond lengths altered by the substituents. acs.org

Electronic Properties: The HOMO-LUMO gap, a key indicator of chemical reactivity and stability, is significantly influenced by fluorination. The electron-withdrawing nature of fluorine generally lowers both HOMO and LUMO energy levels. nih.gov

Spectroscopic Data: DFT calculations are used to simulate NMR and IR spectra, which can be cross-validated with experimental data to confirm molecular structures. acs.org For instance, DFT can predict the ¹H-¹⁹F coupling constants that are characteristic of fluorine-substituted aromatics. acs.org

Table 2: Common DFT Functionals and Their Applications in Fluoroaromatic Systems

DFT Functional Basis Set Example Typical Application Reference
B3LYP 6-31G(d,p) Geometry Optimization, Electronic Properties liverpool.ac.uk
PBE0 def2-TZVPP Reaction Energetics, Thermochemical Analysis oatext.com
M06-2X 6-311+G(d,p) Non-covalent Interactions, Reaction Barriers nih.gov
ωB97XD 6-311+G** Hydrogen Bonding, Intermolecular Interactions acs.org

Analysis of Aromaticity and Fluorine Substituent Effects on Reactivity and Stability

The fluorine substituent has a profound effect on reactivity and stability:

Stability: The C-F bond is exceptionally strong, which contributes to the thermal and metabolic stability of the molecule. The position of the fluorine atom influences the stability of reaction intermediates. For example, the presence of ortho-fluorine substituents can stabilize organometallic complexes, an effect known as the "ortho-fluorine effect." oatext.com

Molecular Modeling and Simulation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-F/π interactions)

Molecular modeling and simulation are essential for understanding the non-covalent interactions that dictate the supramolecular chemistry of this compound, influencing its physical properties and crystal packing.

Hydrogen Bonding: The primary amine group (-NH₂) is a classic hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. In specific orientations, intramolecular N-H···F hydrogen bonds can form, especially in peri-substituted naphthalenes like 8-fluoro-1-aminonaphthalene derivatives. acs.org For this compound, intermolecular N-H···N and N-H···F hydrogen bonds are expected to be significant in the solid state, forming networks that stabilize the crystal lattice. acs.org The strength of these bonds can be evaluated using DFT calculations and confirmed experimentally via IR spectroscopy, where hydrogen bonding causes a characteristic shift in the N-H stretching frequency. acs.org

C-F/π Interactions: These are non-covalent interactions between a polarized C-F bond and a π-system. Arene-perfluoroarene interactions, a type of C-F/π interaction, are known to be stabilizing and can play a crucial role in the self-assembly of fluorinated molecules. americanelements.com The interaction involves the electron-deficient π-system of a fluorinated ring and an electron-rich arene.

π-π Stacking: The planar naphthalene core facilitates π-π stacking interactions. The substitution pattern, including the presence of the polar C-F bond, influences the geometry of these stacks, which can shift from a parallel-displaced to a T-shaped arrangement. acs.org

Table 3: Key Intermolecular Interactions Involving Organic Fluorine

Interaction Type Description Typical Energy (kcal/mol) Reference
N-H···F H-Bond Interaction between amine proton and fluorine Weak to Moderate acs.org
C-H···F H-Bond Weak interaction between an activated C-H and fluorine ~1-2
C-F/π Interaction Interaction between a C-F bond and a π-system ~1-3 americanelements.com
π-π Stacking Interaction between aromatic rings Variable, geometry-dependent acs.org

Theoretical Insights into C-F Bond Activation Mechanisms

The activation of the robust C-F bond is a challenging yet crucial transformation in synthetic chemistry. diva-portal.orgscielo.org.mx Theoretical calculations, primarily DFT, have been indispensable in elucidating the mechanisms of C-F bond activation. nih.gov

Several mechanisms have been studied computationally for fluoroaromatic compounds:

Oxidative Addition: Transition metal complexes can cleave the C-F bond via oxidative addition. DFT studies help to map the potential energy surface for this process, comparing the kinetic and thermodynamic feasibility of C-F versus C-H bond activation. nih.govacs.org Often, C-F activation is thermodynamically preferred due to the formation of a strong metal-fluoride bond, even if C-H activation is kinetically faster. nih.govacs.org

Lewis Acid-Mediated Activation: Strong Lewis acids can interact with the fluorine atom, weakening the C-F bond and facilitating its cleavage. nih.gov

Concerted Mechanisms: Computational studies have revealed concerted pathways, such as the concerted electron-fluoride transfer (cEF-T) proposed for activation by boryl radicals. In SNAr reactions, DFT can distinguish between a classical stepwise pathway involving a Meisenheimer intermediate and a concerted mechanism. researchgate.net

Theoretical models allow researchers to understand how factors like the metal center, ligands, and substrate electronics influence the selectivity and efficiency of C-F activation, guiding the rational design of new catalytic systems.

Reactivity and Mechanistic Studies of Organic Transformations Involving 7 Fluoronaphthalen 2 Amine

Nucleophilic and Electrophilic Aromatic Substitution Reactions on Fluoronaphthalene Systems

The reactivity of the fluoronaphthalene system in 7-Fluoronaphthalen-2-amine towards substitution reactions is complex, influenced by the electronic properties of both the fluorine and amine substituents.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate, known as a Meisenheimer complex. openstax.orgmasterorganicchemistry.com The fluorine atom in a fluoronaphthalene system serves as such a group, making the ring more susceptible to attack by nucleophiles compared to non-fluorinated naphthalene (B1677914). acs.org The reaction proceeds via a two-step addition-elimination mechanism. openstax.orgfishersci.fi

Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, potentially another substituent if the fluorine is to be retained), forming a resonance-stabilized carbanion. openstax.orgmasterorganicchemistry.com The presence of electron-withdrawing groups at positions ortho or para to the leaving group is crucial for stabilizing this intermediate. openstax.orgmsu.edu

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

In the context of fluoronaphthalenes, fluorine itself can act as the leaving group, particularly when activated by other electron-withdrawing substituents. However, it is a poorer leaving group than heavier halogens. The amino group in this compound, being strongly electron-donating, deactivates the ring towards nucleophilic attack, making SNAr reactions less favorable unless the nucleophilic attack is directed at a different position activated by another group or if the amino group is modified.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is the characteristic reaction of electron-rich aromatic systems like benzene (B151609) and naphthalene. pressbooks.pub The reaction involves an initial attack by an electrophile on the π-electron system to form a resonance-stabilized carbocation (an arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.combyjus.com

The outcome of EAS on a substituted naphthalene ring is governed by the directing effects of the existing substituents.

Amino Group (-NH2): This is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In this molecule, it would direct substitution to the 1- and 3-positions. lkouniv.ac.in

Fluorine Atom (-F): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. lkouniv.ac.in The fluorine at the 7-position would direct incoming electrophiles to the 6- and 8-positions.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution on this compound
SubstituentPositionElectronic EffectRing ActivityDirecting Influence
-NH₂C-2+R >> -I (Resonance Donating)ActivatingOrtho (1, 3 positions)
-FC-7-I > +R (Inductively Withdrawing)DeactivatingOrtho, Para (6, 8 positions)

Role of this compound as a Synthetic Building Block in Complex Molecule Synthesis

Fluorinated compounds are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by fluorine, such as increased metabolic stability and altered electronic characteristics. numberanalytics.comsoci.orgresearchgate.net this compound, possessing both a fluorine atom and a reactive amino group, serves as a valuable synthetic building block for constructing more complex molecules. orgsyn.org

The amino group can be readily transformed into a wide array of other functional groups. For instance, it can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing various substituents. It can also participate in condensation and coupling reactions to form amides, sulfonamides, and heterocyclic systems.

A key application of related fluoronaphthalene building blocks is in the synthesis of pharmaceuticals. For example, 1-fluoronaphthalene (B124137) is a key starting material in the synthesis of Duloxetine, an antidepressant, where it undergoes nucleophilic aromatic substitution with an alcohol. google.com Similarly, this compound can be envisioned as a precursor for novel bioactive compounds. Its structure could be integrated into larger scaffolds designed to interact with biological targets, with the fluorine atom potentially enhancing binding affinity or blocking metabolic degradation. tandfonline.com Research has demonstrated the synthesis of complex KRAS-G12D inhibitors using a fluoronaphthalene moiety as a core component, highlighting the utility of such building blocks in drug discovery. mdpi.com

Investigation of N-F Bond Chemistry in Related Fluorinating Reagents and their Mechanisms

While this compound itself is not a fluorinating agent, its study is related to the broader field of organofluorine chemistry, which heavily relies on reagents containing nitrogen-fluorine (N-F) bonds. thieme-connect.de These reagents are the most common and effective sources of electrophilic fluorine ("F+"), offering a safer and more selective alternative to highly reactive elemental fluorine. wikipedia.orgnumberanalytics.com

Electrophilic N-F reagents are characterized by having an electron-deficient fluorine atom, achieved by attaching the nitrogen to strong electron-withdrawing groups. wikipedia.org The mechanism of fluorination involves the attack of a nucleophile (such as an enolate, an alkene, or an electron-rich aromatic ring) on the electrophilic fluorine atom of the N-F reagent. acsgcipr.org The exact mechanism can be controversial, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrates and conditions. wikipedia.org

The strength and reactivity of the N-F bond are tunable. Factors such as ionization or the presence of electron-withdrawing groups can significantly weaken the N-F bond, making the reagent a more powerful fluorinating agent. smu.edursc.org A wide variety of N-F reagents have been developed, each with distinct reactivity and selectivity.

Table 2: Common Electrophilic N-F Fluorinating Reagents
Reagent NameAbbreviationCharacteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Highly effective, stable, crystalline solid; widely used for fluorinating ketones, aromatics, and alkenes. wikipedia.orgacsgcipr.org
N-FluorobenzenesulfonimideNFSIEffective and commonly used reagent for fluorinating a variety of nucleophiles. wikipedia.orgalfa-chemistry.com
N-Fluoropyridinium triflate-Cationic reagent with high fluorinating power due to the positively charged nitrogen. wikipedia.orgalfa-chemistry.com

Biotransformation and Degradation Pathways of Fluorinated Aromatic Amines by Microorganisms and Enzymes

The environmental fate and metabolism of fluorinated xenobiotics, including aromatic amines, are critical areas of study due to the persistence and potential toxicity of these compounds. researchgate.net The carbon-fluorine bond is the strongest single bond in organic chemistry, making organofluorine compounds generally resistant to degradation. Nevertheless, various microorganisms and enzymes have evolved pathways to transform or degrade them. researchgate.net

The biodegradation of fluorinated aromatic compounds is often initiated by oxidative enzymes, such as cytochrome P450 monooxygenases and dioxygenases. annualreviews.orgmdpi.com These enzymes introduce hydroxyl groups onto the aromatic ring, a critical first step in breaking it down. nih.govnih.gov

Key enzymatic processes in the degradation of fluorinated aromatic amines include:

Oxidative Defluorination: Cytochrome P450 enzymes can hydroxylate the aromatic ring at the carbon bearing the fluorine atom. This can lead to an unstable intermediate that eliminates a fluoride (B91410) ion (F-), a process known as the NIH shift. tandfonline.comannualreviews.org This effectively cleaves the C-F bond.

Dioxygenation: Dioxygenase enzymes, commonly found in bacteria, attack the aromatic ring by incorporating both atoms of molecular oxygen to form a cis-dihydrodiol. nih.govnih.gov This dihydrodiol can then be further metabolized, leading to ring cleavage and eventual mineralization.

Amine Oxidation/Metabolism: The amino group can also be a site for metabolic transformation. Enzymes like laccases can catalyze the single-electron oxidation of aromatic amines. mdpi.com Furthermore, the amine group can be modified or cleaved through various other enzymatic reactions.

Table 3: Enzymes Involved in the Biotransformation of Fluorinated Aromatic Compounds
Enzyme ClassExample EnzymeReaction CatalyzedRelevance to Fluorinated Aromatics
MonooxygenasesCytochrome P450 (CYP)Hydroxylation (C-H or C-F bond cleavage)Can initiate degradation via oxidative defluorination. annualreviews.orgnih.gov
DioxygenasesNaphthalene DioxygenaseAddition of O₂ to the aromatic ringForms cis-dihydrodiols, disrupting aromaticity and leading to ring cleavage. nih.govnih.gov
Peroxidases/LaccasesLignin Peroxidase, LaccaseOne-electron oxidationCan oxidize aromatic amines and phenols, initiating degradation. mdpi.com
DehalogenasesFluoroacetate DehalogenaseHydrolytic C-F bond cleavagePrimarily acts on aliphatic fluorinated compounds but demonstrates enzymatic C-F bond cleavage. mdpi.comucd.ie

Advanced Applications and Functionalization of Fluorinated Naphthalenamines in Materials Science

Incorporation into Organic Semiconductor Design and Related Optoelectronic Materials

The design of novel organic semiconductors is critical for advancing optoelectronic devices. The introduction of fluorine into polycyclic aromatic hydrocarbons (PAHs) is a recognized strategy to modify their electronic structure and solid-state packing, which are key determinants of semiconductor performance. acs.org The high electronegativity of fluorine powerfully influences a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This modification of energy levels is crucial for optimizing charge injection, transport, and blocking layers in organic electronic devices. researchgate.net

While direct studies on 7-Fluoronaphthalen-2-amine in semiconductor layers are not extensively documented, research on analogous structures provides significant insights. For instance, the replacement of a carbon-carbon unit with an isoelectronic boron-nitride (BN) unit in naphthalene (B1677914), a strategy known as BN/CC isosterism, has been shown to influence crystal packing, favoring face-to-face π-stacking motifs over the herringbone patterns typical of their carbonaceous isosteres like 2-fluoronaphthalene. acs.org This control over intermolecular arrangement is fundamental for efficient charge transport in organic thin-film transistors.

Furthermore, derivatives of fluoronaphthalene have been successfully integrated into materials for optoelectronic applications. google.com Compounds such as 2-[3-(4-fluoronaphthalen-1-yl)phenyl]-4,6-diphenyl-1,3,5-triazine have been synthesized as building blocks for triplet matrix materials in Organic Light-Emitting Diodes (OLEDs), demonstrating the utility of the fluoronaphthalene core. uni-regensburg.de The electron-withdrawing nature of fluorine generally deactivates the aromatic ring, influencing its reactivity and enhancing the stability of the final material, a desirable trait for long-lasting electronic devices.

Development of Light-Emitting Devices (LEDs) Utilizing Fluorinated Naphthalene Derivatives

Fluorinated naphthalene derivatives are promising candidates for the development of high-efficiency and color-pure light-emitting diodes (LEDs). researchgate.net Fluorination is a key strategy for tuning the emission color and improving the performance of organic emitters. acs.orgdoi.org The introduction of fluorine can shift UV-vis absorption to shorter wavelengths (a blue shift), which in turn affects the photoluminescent properties of the material. acs.org

Derivatives of fluoronaphthalene are actively used in the synthesis of new blue-emitting materials for OLEDs. researchgate.net For example, a series of emitters based on 2-(10-(naphthalen-2-yl)anthracen-9-yl)pyridine and related structures have been designed and synthesized for use as dopants in the emitting layer of OLED devices, achieving high external quantum efficiencies. researchgate.net The unique electronic properties conferred by the fluorine and amine groups in this compound make it a valuable precursor for creating novel host and dopant materials for next-generation white organic light-emitting diodes (WOLEDs). mdpi.com

Role in the Synthesis of Functional Fluoropolymers and Precursors for Advanced Materials

The compound this compound serves as a versatile bifunctional building block for synthesizing more complex molecules and advanced materials. Its structure is particularly valuable in creating functional fluoropolymers and precursors for materials with specialized properties. A scalable synthesis for a related compound, 1-(7-fluoro-naphthalen-1-yl)piperazine hydrochloride, was developed using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, highlighting the utility of fluoronaphthalene amines as key intermediates in pharmaceutical and materials chemistry. acs.org

The synthesis of fluorinated polymers often starts with monomers containing fluorine. A relevant example is the synthesis of 5,6,7,8-tetrafluoronaphthalen-1-yl acrylate (B77674), a novel fluorinated monomer. researchgate.net This monomer was successfully polymerized using Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique, to create a well-defined fluoropolymer. researchgate.net This demonstrates a clear pathway where a fluorinated naphthylamine could be chemically modified into a polymerizable monomer (e.g., an acrylate or acrylamide) and subsequently used to produce functional fluoropolymers. Such polymers are sought after for their unique properties, including thermal stability, chemical resistance, and low surface energy.

The broader class of fluorinated aromatic compounds is essential in the synthesis of a wide range of materials. acs.org They are precursors for everything from bioactive molecules to advanced polymers used in electronics. google.com The presence of both a reactive amine group and a property-tuning fluorine atom makes this compound a strategic starting material for constructing complex, high-performance molecules.

Applications in Metal-Organic Frameworks (MOFs) as Fluorinated Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs can be precisely tuned by modifying these organic linkers. alfa-chemistry.comrsc.org Incorporating fluorine into the linkers is a powerful strategy to enhance the functionality of MOFs for specific applications, such as gas capture and separation. nih.govchemrxiv.org

The introduction of fluorine atoms into the MOF structure can increase its hydrophobicity and water stability. alfa-chemistry.comnih.gov This is particularly advantageous for applications like CO₂ capture from humid gas streams, where water can compete with CO₂ for adsorption sites in non-fluorinated materials. chemrxiv.org Fluorinated linkers create a more hydrophobic pore environment, which can also improve interactions with specific guest molecules through the polar C-F bond. alfa-chemistry.comrsc.org

The this compound structure is a prime candidate for a dual-functional MOF linker.

Fluorine Functionality : The fluorine atom provides the benefits of fluorination, enhancing stability and tuning the framework's affinity for gases like CO₂. chemrxiv.org

Amine Functionality : The basic amine group (-NH₂) can strongly interact with acidic CO₂ molecules, significantly increasing the MOF's capture efficiency and selectivity, especially at low pressures. rsc.orgnih.gov Amine groups can also serve as sites for post-synthetic modification, allowing for further functionalization of the MOF after its initial construction. nih.govgoogle.com

Research has shown that MOFs built with amine-functionalized linkers exhibit excellent performance in CO₂ separation from gases like H₂, CH₄, and N₂. rsc.orgmdpi.com Therefore, a linker derived from this compound could combine the benefits of both fluorination and amine-functionalization, leading to highly effective materials for carbon capture and other separation processes. nih.gov

Functional GroupEffect on MOF PropertiesTarget ApplicationSupporting Evidence
Fluorine (-F)Increases hydrophobicity, enhances thermal stability, improves gas-framework interactions via polar C-F bonds.CO₂ capture, hydrocarbon storage, water purification. alfa-chemistry.comchemrxiv.orgnih.govrsc.org
Amine (-NH₂)Provides basic sites for strong interaction with acidic gases (CO₂), allows for post-synthetic modification.CO₂ capture and separation, catalysis. rsc.orgnih.govmdpi.com

Design of Fluorescent Probes and Sensors based on Naphthalene Scaffolds for Chemical and Biological Detection

The naphthalene core is an intrinsically fluorescent structure (a fluorophore), making it an excellent scaffold for the design of chemical and biological sensors. doi.org The introduction of functional groups, such as the fluorine atom and amino group in this compound, can modulate the photophysical properties of the naphthalene ring, allowing for the creation of highly specific and sensitive fluorescent probes.

The general principle behind these sensors is that the interaction of the probe with a target analyte (e.g., a metal ion or a biomolecule) causes a measurable change in its fluorescence, such as an increase ("turn-on"), decrease ("turn-off"), or shift in emission wavelength. rsc.org The amino group often serves as the binding site for the analyte or participates in a chemical reaction that triggers the fluorescence response. rsc.orgbocascientific.com

Naphthalene-based fluorescent probes have been successfully developed for the detection of a wide variety of targets:

Metal Ions : Probes have been designed for the selective detection of ions such as Fe²⁺, Al³⁺, and Zn²⁺ in aqueous media and even within living cells. rsc.orgresearchgate.net

Anions : Simple naphthalene-based sensors can detect environmentally and biologically important anions like fluoride (B91410) (F⁻) and cyanide (CN⁻) through distinct colorimetric and fluorescent changes. doi.org

Biomolecules : Researchers have developed naphthalene probes for crucial biothiols like glutathione, with applications in studying cellular processes and diseases like sepsis. thno.org Other probes have demonstrated the ability to perform chiral recognition, for example, distinguishing between the D and L forms of the amino acid lysine. mdpi.com

The combination of the robust naphthalene fluorophore with the specific electronic effects and binding capabilities of the fluoro and amino substituents makes this compound an ideal starting point for the rational design of next-generation fluorescent sensors for applications in environmental monitoring, medical diagnostics, and cellular imaging. researchgate.netresearchgate.net

Naphthalene Probe TypeTarget AnalyteDetection PrincipleReference
Naphthalene-based chemosensorFe²⁺ ionsFluorescence change upon ion binding researchgate.net
Naphthalene dialdehyde (B1249045) derivativesGlutathione (GSH)Selective reaction leading to fluorescence change thno.org
Simple naphthalene chemosensorFluoride (F⁻), Cyanide (CN⁻)Emission quenching and absorption enhancement doi.org
Naphthalene carbohydrazone dizinc(II) complexPyrophosphate ionSelective fluorescence sensing acs.org
Naphthalene-based Schiff baseAl³⁺ and Zn²⁺ ions'Turn-on' fluorogenic response rsc.org
Binaphthyl amine probesD/L-LysineChiral recognition via fluorescence enhancement mdpi.com

Biological Activity and Molecular Interactions of 7 Fluoronaphthalen 2 Amine Derivatives

Structure-Activity Relationship (SAR) Studies of Fluorinated Naphthalenamine Analogues

The biological activity of 7-Fluoronaphthalen-2-amine derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial in elucidating how modifications to the chemical scaffold influence the compound's potency and selectivity.

The position of the fluorine atom on the naphthalene (B1677914) ring is a critical determinant of biological activity. Its strong electron-withdrawing nature can alter the electronic distribution of the aromatic system, thereby affecting interactions with target proteins. Furthermore, the introduction of a fluorine atom can block sites of metabolic degradation, leading to improved pharmacokinetic profiles. nih.gov

Modifications to the amine group at the 2-position of the naphthalene core also play a pivotal role in defining the pharmacological properties of these derivatives. The amine group can serve as a key hydrogen bond donor or acceptor, facilitating interactions within the active site of an enzyme or receptor. The nature of the substituents on the amine can modulate the compound's basicity, lipophilicity, and steric profile, all of which are critical for optimal binding.

In a broader context of related structures, studies on acrylamide (B121943) derivatives have shown that while the introduction of a naphthyl group can enhance potency, further substitution on the naphthyl ring may lead to a decrease in inhibitory activity due to steric hindrance. nih.gov Similarly, for flavonoid derivatives, substitutions at the C-7 position have been found to yield superior potency, with electron-withdrawing groups like halogens being favorable for activity. mdpi.com These findings underscore the delicate balance of electronic and steric factors that govern the activity of these compounds.

A key aspect of SAR is the strategic placement of functional groups to optimize interactions with the target. For instance, the introduction of small hydrophobic groups can be favorable in certain contexts, while larger substituents may be detrimental. nih.gov The goal of SAR studies is to build a comprehensive understanding of these relationships to guide the design of more potent and selective drug candidates.

Table 1: Key Structural Features and Their Impact on the Activity of Fluorinated Naphthalenamine Analogues
Structural FeatureModificationImpact on Biological ActivityReference
Fluorine Atom Position on the naphthalene ringCritical for modulating electronic properties and binding affinity.
Presence vs. AbsenceCan enhance metabolic stability and lipophilicity. nih.gov
Amine Group Substitution on the nitrogen atomInfluences basicity, lipophilicity, and hydrogen bonding capacity. nih.gov
Naphthalene Scaffold Additional substitutionsCan lead to steric hindrance and reduced activity if not optimized. nih.gov
Replacement with other aryl groupsCan significantly alter potency and selectivity. nih.gov

Investigations of Enzyme Inhibition Mechanisms by Fluorinated Naphthalenamines (e.g., DprE1, ALK, ROS1)

The therapeutic potential of this compound derivatives often stems from their ability to inhibit specific enzymes that are critical for the survival of pathogens or the proliferation of cancer cells. Key enzymatic targets include Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in the context of tuberculosis, and Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) in oncology.

DprE1 Inhibition: DprE1 is an essential enzyme in Mycobacterium tuberculosis, playing a crucial role in the biosynthesis of the bacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.gov This enzyme catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), the sole donor of the arabinose units for the synthesis of these vital polysaccharides. nih.govnih.gov Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death. nih.gov DprE1 inhibitors can be classified as either covalent or non-covalent. Covalent inhibitors typically form an irreversible bond with a cysteine residue (Cys387) in the active site of the enzyme. nih.gov

ALK and ROS1 Inhibition: ALK and ROS1 are receptor tyrosine kinases that, when aberrantly activated through chromosomal rearrangements, can act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). oncotarget.comnih.gov These fusion proteins lead to constitutive kinase activity, which promotes uncontrolled cell proliferation and survival. Inhibitors of ALK and ROS1 are designed to compete with ATP for binding to the kinase domain of these enzymes, thereby blocking the downstream signaling pathways that drive tumor growth. oatext.com Due to the significant homology between the kinase domains of ALK and ROS1, many ALK inhibitors also exhibit potent activity against ROS1. nih.govhematologyandoncology.net The development of resistance to first-generation inhibitors, often through mutations in the kinase domain, has driven the development of next-generation inhibitors with improved potency against these resistant mutants. oncotarget.comoatext.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a this compound derivative, and its biological target at the molecular level. These in silico methods provide valuable insights into the binding mode, affinity, and stability of the ligand-protein complex, which can guide the rational design of more effective inhibitors. arabjchem.orgnih.govrjptonline.org

Molecular docking studies can reveal the specific amino acid residues in the active site of an enzyme that are involved in key interactions with the inhibitor. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the amine group of a this compound derivative could form hydrogen bonds with polar residues in the active site, while the naphthalene ring could engage in hydrophobic interactions with nonpolar residues. The fluorine atom, with its high electronegativity, can also participate in specific interactions that enhance binding affinity. arabjchem.orgmdpi.com

In the context of DprE1, docking studies could elucidate how a fluorinated naphthalenamine derivative fits into the active site and interacts with key residues near the FAD cofactor. nih.gov For ALK and ROS1, these simulations can help to understand how inhibitors bind to the ATP-binding pocket and how mutations can lead to resistance by altering the conformation of the active site. nih.gov

Insights into Biological Pathways Modulated by Fluorinated Aromatic Amines (e.g., antitubercular, anticancer mechanisms)

The therapeutic effects of this compound derivatives are mediated by their modulation of specific biological pathways. In the case of their antitubercular and anticancer activities, distinct mechanisms are at play.

Antitubercular Mechanisms: The primary antitubercular pathway targeted by many novel drug candidates is the inhibition of mycobacterial cell wall synthesis. frontiersin.org As discussed, the inhibition of DprE1 disrupts the production of arabinogalactan and lipoarabinomannan, which are essential for the structural integrity of the Mycobacterium tuberculosis cell wall. nih.govnih.gov This leads to cell lysis and death of the bacterium. The development of agents that target this pathway is particularly important in the face of growing resistance to existing antitubercular drugs. scirp.org

Anticancer Mechanisms: The anticancer activity of fluorinated aromatic amines can be attributed to the modulation of several key pathways involved in cancer cell proliferation, survival, and metastasis. One of the most common mechanisms is the induction of apoptosis, or programmed cell death. nih.gov This can be achieved through various means, including:

Activation of caspases: Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of cellular proteins and ultimately cell death. nih.gov

Disruption of mitochondrial membrane potential: The mitochondria play a central role in apoptosis. The loss of mitochondrial membrane potential is an early event in the apoptotic cascade, leading to the release of pro-apoptotic factors into the cytoplasm. mdpi.com

Modulation of Bcl-2 family proteins: The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. A shift in the balance towards pro-apoptotic proteins can trigger apoptosis. nih.gov

In addition to apoptosis induction, other anticancer mechanisms include:

Cell cycle arrest: Compounds can block the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing. nih.gov

Inhibition of signaling pathways: Key signaling pathways that are often dysregulated in cancer, such as the NF-κB pathway, can be inhibited, leading to a reduction in cell proliferation and survival. conicet.gov.ar

Cellular Assays for Investigating Compound Activity on Specific Cell Lines

The biological activity of this compound derivatives is ultimately validated through cellular assays, which measure the effect of the compounds on specific cell lines. These in vitro experiments are essential for determining the potency and selectivity of the compounds.

For anticancer activity, a variety of human cancer cell lines are used to screen for cytotoxic and antiproliferative effects. Commonly used cell lines include:

A549: A human lung carcinoma cell line. nih.govmdpi.com

MCF-7: A human breast adenocarcinoma cell line. japsonline.com

HeLa: A human cervical adenocarcinoma cell line. nih.govjapsonline.com

HepG2: A human liver carcinoma cell line. japsonline.com

The potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of the cells by 50%. researchgate.net Various assays are used to determine cell viability, such as the MTT assay, which measures the metabolic activity of the cells. ddtjournal.com

For antitubercular activity, the compounds are tested against strains of Mycobacterium tuberculosis, such as the standard H37Rv strain, as well as multidrug-resistant (MDR) strains. nih.govnih.govveterinaryworld.org The Resazurin Microtiter Assay (REMA) is a commonly used method to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of the bacteria. nih.gov

Table 2: Examples of Cellular Assays and Reported Activities for Related Compounds
Compound ClassCell Line / StrainAssay TypeEndpointReported Activity (IC50 / MIC)Reference
Fluorinated AminophenylhydrazinesA549 (Lung Cancer)MTT AssayCytotoxicity0.64 µM (for compound 6) nih.gov
ThiazolopyrimidinesU937 (Lymphoma)MTT AssayAnticancerSignificant activity for para-substituted derivatives ddtjournal.com
Manzamine AnaloguesM. intracellulareBroth MicrodilutionAntimicrobial< 0.02 µg/mL (for compound 21b) nih.gov
Xanthone DerivativesWiDR (Colon Cancer)MTT AssayCytotoxicity9.23 µg/mL (for compound 5) dovepress.com
Geldanamycin DerivativesMCF-7 (Breast Cancer)MTT AssayCytotoxicity82.50 µg/mL (for compound 3) japsonline.com
Hydroxysafflor yellow ADMS114 (Small Cell Lung Cancer)MTT AssayCytotoxicity416 µg/mL archivesofmedicalscience.com

Future Research Directions and Perspectives for 7 Fluoronaphthalen 2 Amine

The strategic incorporation of fluorine into bioactive molecules and advanced materials continues to be a paramount area of scientific exploration. The compound 7-Fluoronaphthalen-2-amine, as a member of the fluorinated naphthalene (B1677914) family, stands at the intersection of medicinal chemistry, materials science, and advanced analytical chemistry. Future research is poised to leverage this unique scaffold, focusing on innovative synthetic strategies, sophisticated analytical characterization, and the exploration of novel applications driven by computational insights.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Fluoronaphthalen-2-amine, and how can purity be validated?

  • Methodology : Multi-step organic synthesis typically involves fluorination of naphthalene precursors followed by amination. For example, halogenation (e.g., using Selectfluor®) at position 7, followed by Buchwald-Hartwig amination or nucleophilic substitution with ammonia equivalents.
  • Validation : Confirm purity via HPLC (>98%) and structural integrity via 1H/13C NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm, fluorine coupling patterns) and mass spectrometry (e.g., [M+H]+ ion at m/z 176). Ensure solvent residues are absent via GC-MS .

Q. How does the fluorine substituent influence the compound’s electronic properties?

  • Analysis : Fluorine’s electron-withdrawing effect reduces electron density in the naphthalene ring, altering reactivity in electrophilic substitution. Computational studies (e.g., DFT calculations) can map charge distribution. Experimentally, compare reaction rates with non-fluorinated analogs (e.g., 2-aminonaphthalene) in Suzuki coupling or nitration reactions .

Q. What are the solubility challenges of this compound, and how can they be mitigated?

  • Approach : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, use co-solvent systems (e.g., 10% DMSO in PBS) or derivatize the amine group (e.g., hydrochloride salt formation) to enhance aqueous solubility .

Advanced Research Questions

Q. How can conflicting data on fluorinated naphthylamine reactivity be resolved?

  • Case Study : Discrepancies in regioselectivity during cross-coupling (e.g., C-1 vs. C-3 functionalization) may arise from steric hindrance or solvent effects. Use kinetic studies (e.g., variable-temperature NMR) to identify intermediates. Compare results with structurally similar compounds (e.g., 7-chloro analogs) to isolate electronic vs. steric contributions .

Q. What strategies optimize the compound’s stability under oxidative conditions?

  • Design : Fluorine’s inductive effect increases oxidation resistance, but the amine group remains susceptible. Protect the amine via Boc or Fmoc groups during synthesis. Post-synthesis, store under inert gas (N2/Ar) at –20°C. Monitor degradation via LC-MS for byproducts (e.g., quinone formation) .

Q. How do fluorination patterns (e.g., 7-F vs. 6-F) affect biological activity in SAR studies?

  • Method : Synthesize positional isomers and test in vitro (e.g., enzyme inhibition assays). For example, compare this compound’s binding affinity to dopamine receptors vs. its 6-F analog. Use molecular docking to correlate fluorine placement with steric/electronic interactions in binding pockets .

Q. What advanced analytical techniques resolve ambiguities in fluorinated amine quantification?

  • Tools : Employ 19F NMR for direct quantification (no background interference in biological matrices). For trace analysis, use LC-MS/MS with deuterated internal standards. Validate methods via spike-recovery experiments in complex media (e.g., plasma) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.